

# Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Technical Guide

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## Compound of Interest

**Compound Name:** Atorvastatin 3-Deoxyhept-2E-Enoic Acid

**Cat. No.:** B601622

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CAS Number: 1105067-93-3

Synonyms: Atorvastatin Impurity J, (S,E)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid, 2,3-Anhydro Atorvastatin, Dehydro Atorvastatin Acid

## Introduction

**Atorvastatin 3-Deoxyhept-2E-Enoic Acid**, also known as Atorvastatin Impurity J, is a significant process-related impurity and degradation product of Atorvastatin.<sup>[1][2]</sup> Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular diseases.<sup>[3]</sup> The presence of impurities, such as **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**, in the final drug product is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the medication.<sup>[4]</sup> Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.<sup>[5]</sup>

This technical guide provides a comprehensive overview of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**, including its chemical and physical properties, formation pathways, proposed synthesis, analytical methodologies, and potential biological significance. The information presented here is intended for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Atorvastatin.

# Chemical and Physical Properties

A summary of the known chemical and physical properties of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** is presented in Table 1. This data is compiled from various chemical supplier databases and scientific literature.

Table 1: Chemical and Physical Properties of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**

Property	Value	Reference(s)
CAS Number	1105067-93-3	[6][7]
Molecular Formula	C <sub>33</sub> H <sub>33</sub> FN <sub>2</sub> O <sub>4</sub>	[6]
Molecular Weight	540.64 g/mol	[6]
IUPAC Name	(S,E)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid	[6]
Appearance	White to Pale Beige Solid	[6]
Melting Point	125-130°C	[6]
Boiling Point	705.7 ± 60.0°C at 760 mmHg	[6]
Density	1.18 ± 0.1 g/cm <sup>3</sup>	[6]
Solubility	Soluble in Chloroform (Slightly), Methanol (Slightly)	[6]

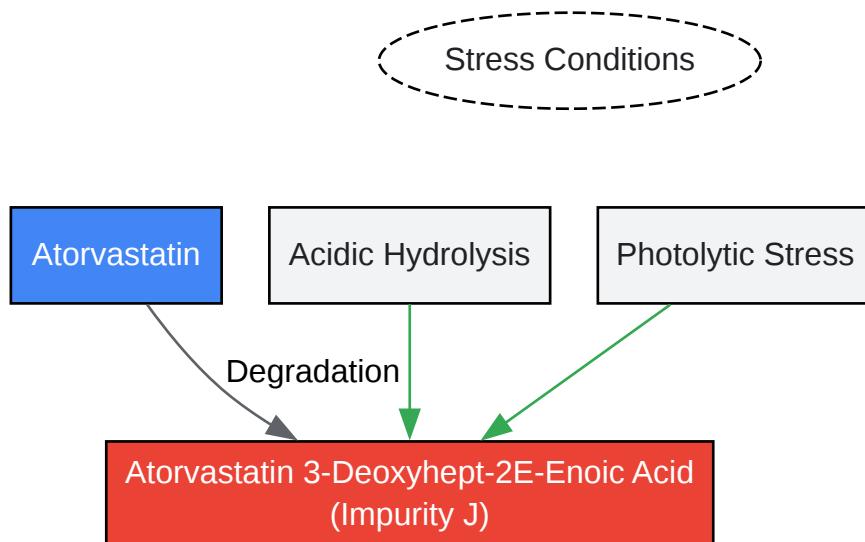
# Formation and Synthesis

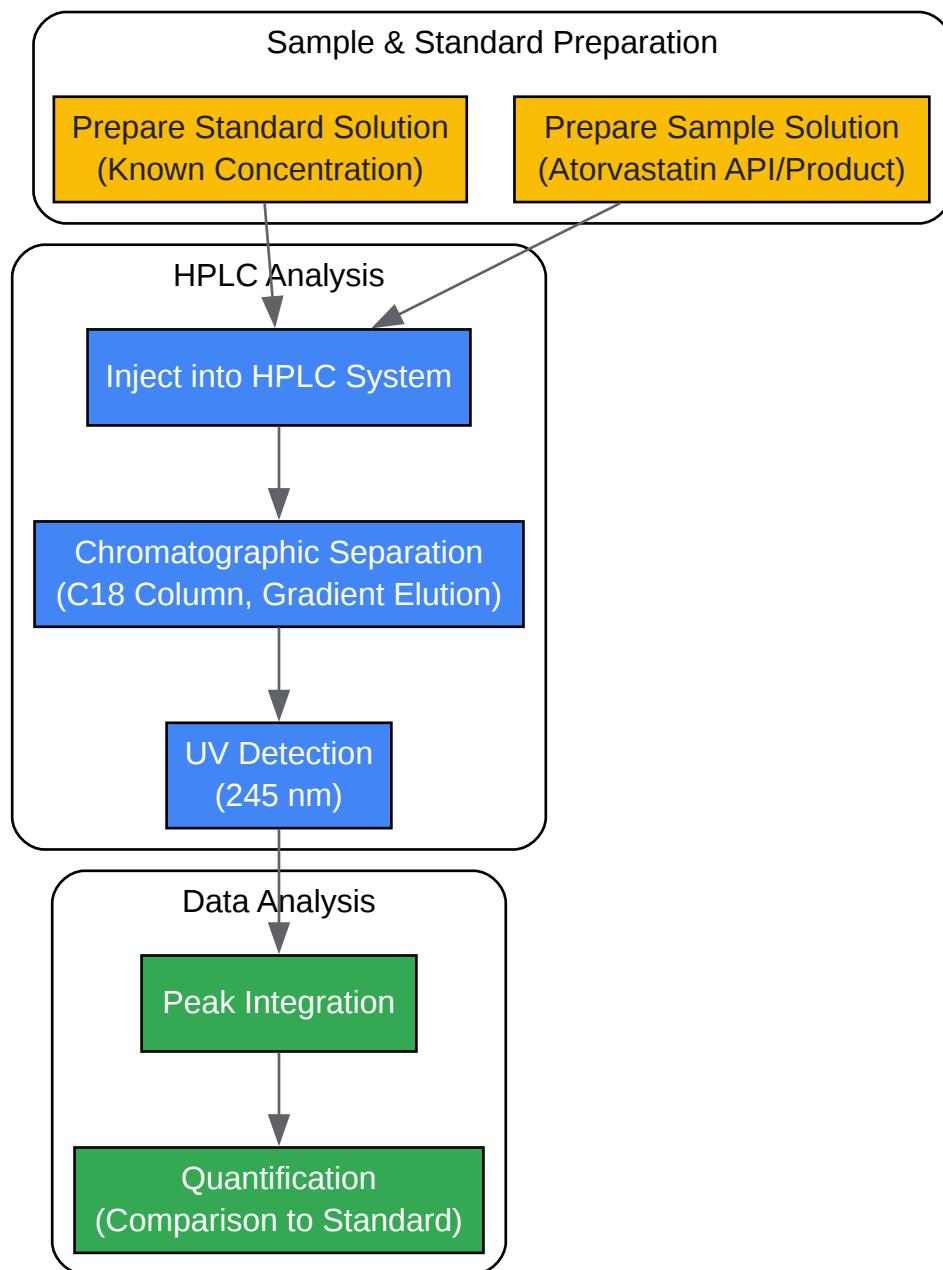
**Atorvastatin 3-Deoxyhept-2E-Enoic Acid** can be formed as both a degradation product of Atorvastatin and as a process-related impurity during its synthesis.

## Formation via Forced Degradation

Forced degradation studies have shown that Atorvastatin can degrade to form **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** under specific stress conditions.[\[1\]](#)

- Acidic Hydrolysis: Treatment of Atorvastatin with strong acids can lead to the formation of this impurity.[\[1\]](#)[\[8\]](#)
- Photolytic Stress: Exposure of Atorvastatin to light can also induce its degradation to form **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**.[\[1\]](#)





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